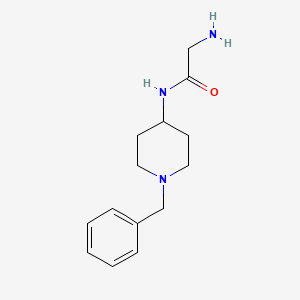

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide

Beschreibung

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide (CAS: 226249-36-1) is a heterocyclic compound with the molecular formula C₁₄H₂₁N₃O and a molar mass of 247.34 g/mol . Structurally, it consists of a piperidin-4-yl core substituted with a benzyl group at the 1-position and an acetamide moiety at the 4-position, where the acetamide nitrogen bears an additional amino group.

Eigenschaften

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQYRHDWVYSXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CN)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide typically involves the reaction of 1-benzylpiperidine with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is being investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for new drug formulations. Its complex structure, featuring an amine group, a piperidine ring, and an acetamide moiety, suggests that it may interact with multiple biological targets, which is crucial for developing effective therapeutics.

1.1. Mechanism of Action

The pharmacological effects of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide can be attributed to its ability to modulate neurotransmitter systems, particularly through interactions with sigma receptors. Research indicates that derivatives of this compound show varying affinities at sigma-1 and sigma-2 receptors, which are implicated in numerous neurological disorders .

Biological Activities

Recent studies have highlighted several biological activities associated with 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide:

- Anticancer Activity : The compound exhibits potential anticancer properties, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting its utility as a novel antimicrobial agent.

- Neuroprotective Effects : Given its interaction with sigma receptors, the compound may offer protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide is essential for optimizing its pharmacological profile. The presence of specific functional groups significantly influences its binding affinity and biological activity. For instance:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl group | Enhances receptor affinity |

| Piperidine ring | Increases solubility and bioavailability |

| Acetamide moiety | Modulates metabolic stability |

Case Studies and Experimental Findings

Several studies have documented the therapeutic potential of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide:

- Case Study 1 : A study evaluating the compound's efficacy against resistant bacterial strains demonstrated significant antibacterial activity, highlighting its potential in treating infections caused by multi-drug-resistant pathogens.

- Case Study 2 : In vitro assays revealed that derivatives of this compound inhibit acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic transmission .

Wirkmechanismus

The mechanism of action of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidin-4-yl Acetamide Derivatives

Several analogs featuring a piperidin-4-yl scaffold with modified substituents have been synthesized and studied:

2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic Acid (9a)

- Substituent : 4-Acetylphenyl

- Molecular Formula: C₁₆H₂₁NO₃

- Synthesis Yield : 45%

- Key Data : Synthesized via nucleophilic aromatic substitution in DMSO. Exhibits inhibitory activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cardiovascular diseases .

2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic Acid (9b)

- Substituent: 4-Cyanophenyl

- Molecular Formula : C₁₅H₁₈N₂O₂

- Synthesis Yield : 65%

- Key Data: Higher yield than 9a due to the electron-withdrawing cyano group enhancing reactivity. Also targets sEH, with improved potency compared to 9a .

N-Phenyl-N-(1-benzylpiperidin-4-yl)acetamide

- Substituent: Phenyl (replacing the amino group)

- Molecular Formula : C₂₀H₂₄N₂O

2-Chloro-N-(1-benzylpiperidin-4-yl)acetamide

Acetamide Derivatives with Diverse Aryl Groups

2-Amino-N-(arylsulfinyl)acetamides

- Substituent : Arylsulfinyl

- Key Data: These compounds inhibit bacterial aminoacyl-tRNA synthetases (e.g., LeuRS), highlighting how sulfinyl groups can redirect activity toward antimicrobial targets rather than sEH .

2-Amino-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide

- Substituent : 4-Methylpiperazinylphenyl

- Molecular Formula : C₁₃H₂₀N₄O

- Key Data : The piperazine moiety enhances solubility and introduces basicity, which may improve blood-brain barrier penetration compared to the benzylpiperidine analog .

Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide)

Ethyl Glycinate Amide Derivatives

Compounds like 2-amino-N-(nitrophenyl)acetamide and 2-amino-N-(6-methylpyridin-2-yl)acetamide feature aromatic or heteroaromatic substituents. These derivatives exhibit distinct electronic profiles due to nitro or pyridinyl groups, influencing their binding to targets such as kinases or nucleic acids .

Data Tables

Key Research Findings

- Synthetic Yields: Electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency in nucleophilic substitutions compared to bulkier groups (e.g., tert-butoxycarbonyl in 9c, 39% yield) .

- Biological Targets : The benzylpiperidine scaffold favors sEH inhibition, while arylsulfinyl or piperazinyl groups shift activity toward bacterial enzymes or central nervous system targets .

- Physicochemical Properties : Lipophilic substituents (e.g., benzyl) enhance membrane permeability, whereas polar groups (e.g., hydroxy in Midodrine) improve aqueous solubility .

Biologische Aktivität

2-Amino-N-(1-benzylpiperidin-4-yl)acetamide, also known by its CAS number 226249-36-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an acetamide moiety, which contributes to its biological activity. Its structure can be represented as follows:

The biological activity of 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been studied for its potential as:

- Monoamine Oxidase (MAO) Inhibitor : Compounds with similar piperidine structures have shown inhibitory effects on MAO, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine .

- Soluble Epoxide Hydrolase (sEH) Inhibitor : Research indicates that derivatives of piperidine can effectively inhibit sEH, which is involved in pain and inflammatory pathways .

Biological Activity

The compound exhibits various biological activities that can be summarized as follows:

Antiviral Activity

A study investigated the antiviral properties of compounds related to 2-Amino-N-(1-benzylpiperidin-4-yl)acetamide. It was found that specific derivatives demonstrated significant inhibition of Ebola virus entry, with effective concentrations in the low micromolar range. The selectivity index was also favorable, indicating low cytotoxicity compared to antiviral efficacy .

Anti-inflammatory Properties

Research focusing on piperidine derivatives highlighted their ability to inhibit sEH effectively. The study noted that these compounds could reduce inflammation by modulating the metabolic pathways involved in pain signaling. The specific IC50 values for these compounds suggest strong potential for therapeutic applications in inflammatory diseases .

Neuropharmacological Effects

The compound's structural similarity to known MAO inhibitors suggests that it may also possess antidepressant-like effects. Studies on related piperidine compounds have shown significant inhibition of MAO-A and MAO-B, which are critical targets for the treatment of depression and anxiety disorders .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (sensitive steps) | Minimizes side reactions | |

| Solvent | Anhydrous DMF | Enhances coupling efficiency | |

| Purification | Silica gel (CH₂Cl₂/MeOH) | Achieves >95% purity |

Q. Table 2. Pharmacological Screening Workflow

| Assay Type | Protocol Highlights | Key Metrics | Reference |

|---|---|---|---|

| σ Receptor Binding | [³H]-DTG displacement (K₀.₅) | IC₅₀ ≤ 10 μM for hit criteria | |

| Cholinesterase Inhibition | Ellman’s method (412 nm) | % inhibition at 100 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.